3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is a chemical compound classified under trifluoromethylpyridines. It features a unique molecular structure characterized by a trifluoromethyl group, a chlorine atom, and a carboxylic acid functional group attached to a pyridine ring. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can significantly affect both the chemical reactivity and biological activity of the compound. This compound is identified by the CAS number 1369138-62-4 and has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and agrochemicals.
The synthesis of 3-chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods:
The industrial production of this compound often employs continuous flow reactors that facilitate stringent control over reaction parameters, enhancing scalability and efficiency. Key reaction conditions include precise temperature control and the use of advanced catalytic systems to optimize yields.
The molecular formula for 3-chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is . The structure consists of:
The compound exhibits specific physical properties, including a melting point around 143–144°C, indicating its solid state at room temperature.
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is capable of undergoing various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions, utilizing appropriate solvents and reagents to ensure selectivity and yield.
The mechanism of action for 3-chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is influenced significantly by the trifluoromethyl group, which enhances its electron-withdrawing characteristics. This alteration affects how the compound interacts with biological targets such as enzymes and receptors, potentially leading to various biological effects depending on the context of use. Research into its specific molecular targets is ongoing, particularly regarding its antimicrobial and anticancer activities .
Relevant data indicate that the presence of both chlorine and trifluoromethyl groups contributes to enhanced stability and unique reactivity profiles compared to similar compounds.
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid has several notable applications:
The sequential introduction of chlorine and trifluoromethyl groups onto the pyridine ring demands precision to avoid regioisomeric impurities and dehalogenation side reactions. Industrial-scale synthesis predominantly employs building block approaches and direct functionalization strategies:
Table 1: Comparative Analysis of Key Halogenation/Trifluoromethylation Methods
Method | Reagent System | Temperature | Regioselectivity | Key Limitation |
---|---|---|---|---|
Vapor-Phase Chlorofluorination | Cl₂/HF, FeF₃ catalyst | >300°C | Moderate (C5) | Equipment corrosion |
Copper-Mediated Coupling | 5-Bromo derivative, CF₃Cu | 80-120°C | High (C5) | Pd catalyst dehalogenation |
Cyclocondensation | Trifluoroenol ethers + enaminonitrile | 60-100°C | High (C5) | Requires hydrolysis step |
Regiocontrol during C-H activation or functional group interconversion remains paramount. Catalytic systems mitigate positional ambiguity:
Solvent polarity and protic character profoundly influence reaction rates, intermediate stability, and byproduct formation:
Table 2: Solvent Parameters Influencing Critical Reaction Steps
Reaction Step | Optimal Solvent | Dielectric Constant (ε) | Key Function | Alternative Solvents |
---|---|---|---|---|
Catalytic Hydrogenation | Acetic acid | 6.2 | Stabilizes imine intermediate | Ethanol, water-co-solvent |
Salt Crystallization | Toluene | 2.4 | Reduces product solubility | Heptane, chlorobenzene |
Nucleophilic Halogenation | DMF | 36.7 | Dissolves inorganic halides | NMP, DMSO |
Transitioning from lab-scale synthesis to metric-ton production faces hurdles in catalyst longevity, impurity profiles, and thermal hazards:
Table 3: Industrial-Scale Purification Techniques and Performance Metrics
Technique | Conditions | Impurity Removal Efficiency | Yield | Cost Factor |
---|---|---|---|---|
Reactive Crystallization | NH₃/AcOH, toluene, 0–5°C | 99.5% (dechlorinated byproduct) | 92% | Low |
Thin-Film Evaporation | 180°C, 1–5 mbar, 30s residence | 98% (high MW oligomers) | 95% | Medium |
Chromatography (SiO₂) | Heptane/EtOAc gradient | 99.9% (regioisomers) | 85% | High |
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